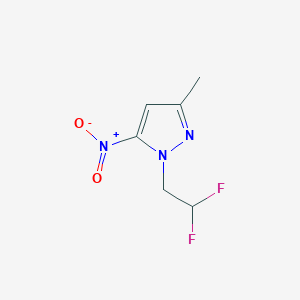![molecular formula C22H29OP B12868573 2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol is a complex organic compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound is characterized by its unique structure, which includes a biphenyl backbone substituted with a tert-butyl group, a cyclohexyl group, and a phosphino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent, such as tert-butyl(cyclohexyl)phosphine.
Hydroxylation: The hydroxyl group is introduced at the 2-position of the biphenyl backbone through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound can participate in substitution reactions, where the phosphino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki, Heck, and Stille couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mecanismo De Acción
The mechanism of action of 2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol involves its role as a ligand in catalytic reactions. The phosphino group coordinates with metal ions, forming stable complexes that facilitate various chemical transformations. The biphenyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the cyclohexyl group.
tBuBrettPhos: Contains a tert-butyl group and a biphenyl backbone but has different substituents on the biphenyl ring.
RockPhos: Another biphenyl-based phosphine ligand with different substituents.
Uniqueness
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol is unique due to the presence of both tert-butyl and cyclohexyl groups, which provide a combination of steric and electronic effects that enhance its catalytic properties. This makes it particularly effective in certain cross-coupling reactions where other ligands may not perform as well.
Propiedades
Fórmula molecular |
C22H29OP |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-[2-[tert-butyl(cyclohexyl)phosphanyl]phenyl]phenol |
InChI |
InChI=1S/C22H29OP/c1-22(2,3)24(17-11-5-4-6-12-17)21-16-10-8-14-19(21)18-13-7-9-15-20(18)23/h7-10,13-17,23H,4-6,11-12H2,1-3H3 |
Clave InChI |
AAUMYHSNDIYWOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


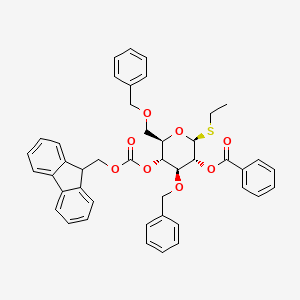
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxamide](/img/structure/B12868506.png)

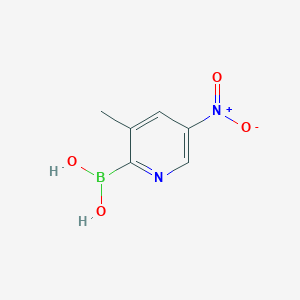
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
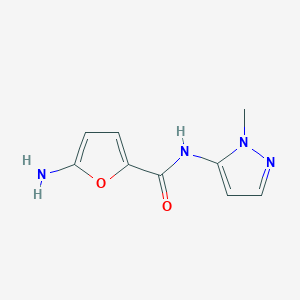
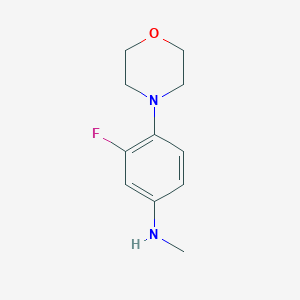
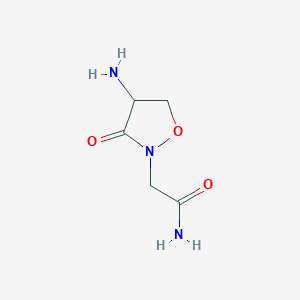
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
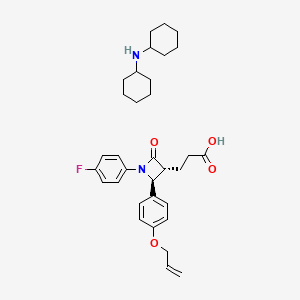
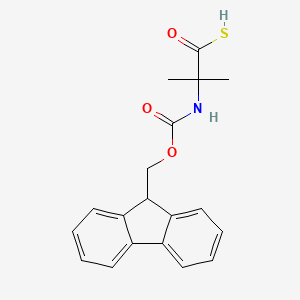
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
